molecular formula C6H2BrF2NaO2S B13920853 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt

2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt

Cat. No.: B13920853
M. Wt: 279.04 g/mol
InChI Key: WIDDPRLSHOVEHH-UHFFFAOYSA-M
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Description

2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is an organosulfur compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and sulfinic acid groups attached to a benzene ring, making it a versatile reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt typically involves the reaction of 2-Bromo-4,6-difluorobenzenesulfonyl chloride with a suitable reducing agent. One common method is the reduction of the sulfonyl chloride using sodium sulfite under controlled conditions to yield the desired sulfinic acid sodium salt . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-Bromo-4,6-difluorobenzenesulfonic acid.

    Reduction: It can be reduced to form the corresponding thiol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The sulfinic acid group can undergo nucleophilic attack, leading to the formation of sulfonate esters or sulfonamides. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which enhance the reactivity of the sulfinic acid group .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfinic acid sodium salt.

    2-Bromo-4,6-difluorobenzenethiol: Contains a thiol group instead of a sulfinic acid sodium salt.

    2-Bromo-4,6-difluorobenzenesulfonic acid: The oxidized form of the sulfinic acid sodium salt.

Uniqueness

2-Bromo-4,6-difluorobenzenesulfinic acid sodium salt is unique due to its combination of bromine, fluorine, and sulfinic acid groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C6H2BrF2NaO2S

Molecular Weight

279.04 g/mol

IUPAC Name

sodium;2-bromo-4,6-difluorobenzenesulfinate

InChI

InChI=1S/C6H3BrF2O2S.Na/c7-4-1-3(8)2-5(9)6(4)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1

InChI Key

WIDDPRLSHOVEHH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)[O-])Br)F.[Na+]

Origin of Product

United States

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